molecular formula C12H10BrNO4 B8764980 2-(8-Bromo-5-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid

2-(8-Bromo-5-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid

Cat. No.: B8764980
M. Wt: 312.12 g/mol
InChI Key: KPAGUAJFOFWPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-Bromo-5-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid is a useful research compound. Its molecular formula is C12H10BrNO4 and its molecular weight is 312.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

2-(8-bromo-5-methoxy-2-oxo-1H-quinolin-4-yl)acetic acid

InChI

InChI=1S/C12H10BrNO4/c1-18-8-3-2-7(13)12-11(8)6(5-10(16)17)4-9(15)14-12/h2-4H,5H2,1H3,(H,14,15)(H,16,17)

InChI Key

KPAGUAJFOFWPQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=O)NC2=C(C=C1)Br)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-bromo-5-methoxyphenylamino)-1,5-dioxohex-3-en-3-yl acetate (8 g; 21.50 mmol) was added in small portions to concentrated sulfuric acid (30 ml) at room temperature and the mixture was stirred for 30 min. Ice was added to the reaction mixture and the formed precipitate was filtered, washed with water and dried over phosphorus pentoxide under reduced pressure to afford 5.97 g (89%) of 2-(8-bromo-5-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid as a grey solid.
Name
1-(2-bromo-5-methoxyphenylamino)-1,5-dioxohex-3-en-3-yl acetate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

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